

An In-depth Technical Guide on Pd-PEPPSI-IPr Catalyst

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Compound of Interest

Compound Name: Pd-PEPPSI-IPr

Cat. No.: B14879087

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the **Pd-PEPPSI-IPr** catalyst, a prominent member of the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) family.^[1] Developed by Professor Michael G. Organ and his team, these catalysts are known for their exceptional stability in the presence of air and moisture, making them highly user-friendly for a variety of chemical transformations.^{[1][2]}

Core Properties and Molecular Structure

Pd-PEPPSI-IPr, chemically known as --INVALID-LINK--palladium(II) dichloride, is an organometallic complex featuring a central palladium atom.^[3] This precatalyst contains palladium in the +2 oxidation state, which is reduced in situ to the active Pd(0) form to enter the catalytic cycle.^[1] The structure includes a bulky N-heterocyclic carbene (NHC) ligand, IPr, which enhances catalytic activity and stability, and a "throw-away" 3-chloropyridine ligand that facilitates the initiation of the catalytic process.^[2]

Quantitative Data Summary

The key chemical and physical properties of **Pd-PEPPSI-IPr** are summarized in the table below for easy reference.

Property	Value	References
Chemical Formula	C ₃₂ H ₄₀ Cl ₃ N ₃ Pd	[3][4][5]
Molecular Weight	679.46 g/mol	[3][5]
CAS Number	905459-27-0	[4][5]
Appearance	Off-white to yellow-orange crystalline powder	[3][4]
Melting Point	230 °C	[3]
Theoretical Metal Content	16% (Palladium)	[4]
Purity	≥98%	[5]

Applications in Organic Synthesis

Pd-PEPPSI-IPr is a versatile catalyst widely employed in numerous cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the development of pharmaceuticals and functional materials.[6] Its high reactivity and operational simplicity have made it a preferred choice for reactions such as:

- Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[3][7][8]
- Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides/triflates and amines.[2][3]
- Negishi Coupling: Carbon-carbon bond formation between organozinc compounds and organic halides.[3]
- Kumada-Tamao-Corriu Coupling: Carbon-carbon bond formation involving Grignard reagents.[3]
- Heck Reaction: Carbon-carbon bond formation between an unsaturated halide and an alkene.[9]

- Sonogashira Coupling: Carbon-carbon bond formation between a terminal alkyne and an aryl or vinyl halide.[9]

The catalyst's effectiveness extends to the cross-coupling of amides via N-C bond activation, offering a significant improvement over traditional palladium-phosphine catalyst systems.[7][8]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Amides

The following provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using **Pd-PEPPSI-IPr**, based on established literature.[7][8]

Materials:

- **Pd-PEPPSI-IPr** catalyst
- Amide substrate (e.g., N-Boc carbamates, N-Ts amides)
- Arylboronic acid
- Base (e.g., Potassium carbonate, K_2CO_3)
- Solvent (e.g., Tetrahydrofuran, THF)
- Inert gas (e.g., Nitrogen or Argon)
- Standard laboratory glassware and stirring equipment

Procedure:

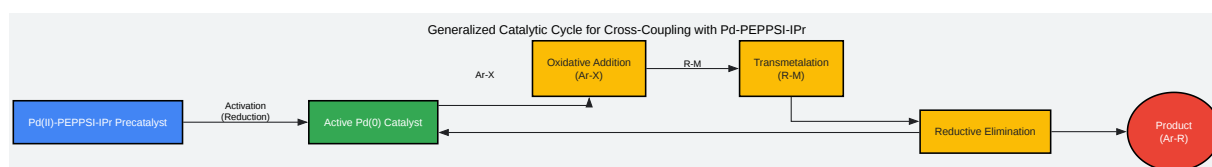
- **Reaction Setup:** A reaction vessel (e.g., a Schlenk tube) is charged with the amide substrate, the arylboronic acid, and the base.
- **Catalyst Addition:** The **Pd-PEPPSI-IPr** catalyst is added to the reaction mixture. Due to its stability, the catalyst can be handled in the air.[1][2]
- **Solvent Addition:** The solvent is added to the reaction vessel.

- **Inert Atmosphere:** The vessel is sealed and the atmosphere is replaced with an inert gas. This is typically achieved by several cycles of vacuum and backfilling with nitrogen or argon.
- **Reaction Conditions:** The reaction mixture is stirred at a specified temperature (e.g., 60°C) for a designated period, or until the reaction is complete as monitored by techniques such as TLC or GC-MS.^[7]
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The crude product is then subjected to a standard aqueous work-up and purification by column chromatography to isolate the desired cross-coupled product.

Optimization studies have shown that THF and K_2CO_3 are often the most effective solvent and base, respectively, for this type of transformation.^[7]

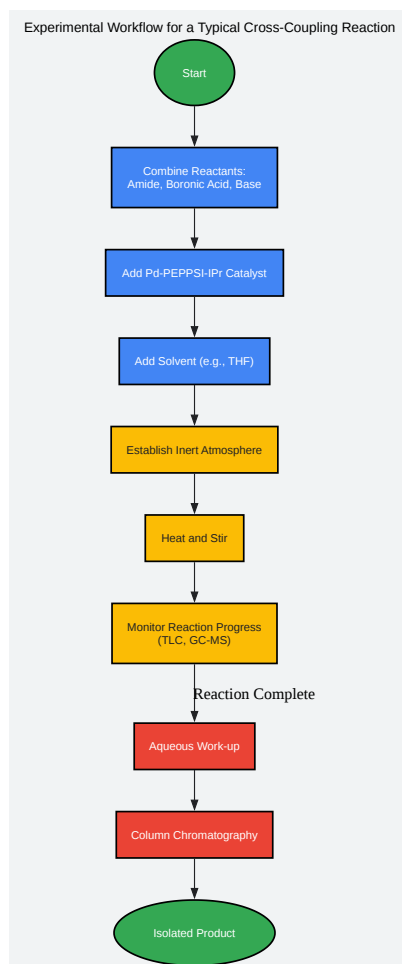
Catalytic Cycle and Workflow Visualization

The following diagrams illustrate the generalized catalytic cycle for a cross-coupling reaction initiated by a **Pd-PEPPSI-IPr** precatalyst and a typical experimental workflow.



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Caption: Generalized catalytic cycle for cross-coupling reactions.



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Caption: A typical experimental workflow for cross-coupling.

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